N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide
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Overview
Description
N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a 3,4-dimethoxybenzenesulfonyl group attached to an oxazolidin ring, which is further linked to an ethanediamide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide typically involves multiple steps, starting with the preparation of 3,4-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with an appropriate oxazolidinone derivative under controlled conditions to form the oxazolidin-2-yl intermediate. The final step involves the reaction of this intermediate with N-methylethanediamine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating protein-protein interactions and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Oxazolidinones: A class of compounds with similar structural features and biological activities.
Ethanediamides: Compounds with related chemical properties and applications.
Uniqueness
N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O7S/c1-16-14(19)15(20)17-9-13-18(6-7-25-13)26(21,22)10-4-5-11(23-2)12(8-10)24-3/h4-5,8,13H,6-7,9H2,1-3H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAGQGXFCOAQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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